Cas no 2228809-78-5 (2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol)

2-Azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol is a specialized organic compound featuring a unique combination of functional groups, including an azido moiety and a bromo-substituted aromatic ring. This structure makes it a valuable intermediate in synthetic chemistry, particularly for click chemistry applications due to the reactive azide group. The presence of the bromine atom at the meta position of the dimethylphenyl ring offers further functionalization potential via cross-coupling reactions. The hydroxyl group enhances solubility in polar solvents, facilitating its use in diverse reaction conditions. This compound is suited for pharmaceutical and materials science research, where precise molecular modifications are required. Its stability under controlled conditions ensures reliable handling in laboratory settings.
2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol structure
2228809-78-5 structure
Product Name:2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol
CAS No:2228809-78-5
MF:C10H12BrN3O
MW:270.125781059265
CID:6255607
PubChem ID:165657378
Update Time:2025-10-29

2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol
    • EN300-1938477
    • 2228809-78-5
    • Inchi: 1S/C10H12BrN3O/c1-6-3-4-8(7(2)10(6)11)9(5-15)13-14-12/h3-4,9,15H,5H2,1-2H3
    • InChI Key: CYDWJQWTARVOIO-UHFFFAOYSA-N
    • SMILES: BrC1=C(C)C=CC(=C1C)C(CO)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 269.01637g/mol
  • Monoisotopic Mass: 269.01637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 34.6Ų

2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol Pricemore >>

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Additional information on 2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol

Comprehensive Analysis of 2-Azido-2-(3-Bromo-2,4-dimethylphenyl)ethan-1-ol (CAS No. 2228809-78-5)

The compound 2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol (CAS No. 2228809-78-5) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research and material science. This azido-functionalized aromatic alcohol combines a brominated dimethylphenyl core with an ethanol backbone, making it a versatile intermediate for various synthetic transformations. Researchers are particularly interested in its click chemistry compatibility, as the azide group enables efficient conjugation with alkynes through Huisgen cycloaddition.

In the context of modern drug discovery, 2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol serves as a valuable building block for the development of targeted therapeutics. Its bromo substituent offers an additional handle for further functionalization via cross-coupling reactions, while the hydroxyl group provides opportunities for esterification or etherification. Recent studies have explored its potential in creating bioconjugates for antibody-drug conjugates (ADCs), a rapidly growing field in oncology research. The compound's structural complexity and reactivity profile make it particularly useful for designing small molecule probes in chemical biology studies.

The synthesis and characterization of CAS 2228809-78-5 have been subjects of numerous optimization studies, with researchers focusing on improving yield and purity for industrial-scale production. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are routinely employed to verify the identity of this compound. Its thermal stability and solubility profile in various organic solvents have been thoroughly investigated to ensure optimal handling conditions in laboratory settings. These properties are particularly important when considering the compound's application in high-throughput screening platforms.

From a materials science perspective, the azido-phenyl derivative has shown promise in the development of functional polymers and smart materials. The ability to incorporate both photoactive (azide) and hydrophobic (aromatic) moieties makes this compound attractive for creating light-responsive materials and surface modification agents. Recent patent literature reveals growing interest in using similar structures for biointerface engineering and nanotechnology applications, particularly in the design of drug delivery systems and diagnostic devices.

Quality control aspects of 2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol production have become increasingly important as demand rises. Analytical methods development for this compound now includes sophisticated HPLC-UV and LC-MS protocols to ensure batch-to-batch consistency. The pharmaceutical industry has established strict specifications for related substances and residual solvents when this material is used in GMP environments. These quality considerations align with current trends in precise medicine and personalized therapeutics, where compound purity directly impacts biological activity.

Environmental and safety assessments of CAS 2228809-78-5 have followed standard protocols for laboratory chemicals. While not classified as hazardous under current regulations, proper handling procedures are recommended due to the azide functionality. The compound's ecological impact and biodegradability have been evaluated as part of comprehensive green chemistry initiatives in the chemical industry. These studies contribute valuable data to the growing field of sustainable chemical production, a key concern for modern researchers and manufacturers alike.

The commercial availability of 2-azido-2-(3-bromo-2,4-dimethylphenyl)ethan-1-ol has expanded significantly in recent years, with multiple suppliers offering custom synthesis services. Market analysis indicates growing demand from both academic research institutions and pharmaceutical developers. Pricing trends reflect the compound's specialized nature and the technical challenges associated with its production. Current research directions include exploring its utility in catalysis, molecular imaging, and as a precursor for heterocyclic compounds with potential biological activity.

Future prospects for 2228809-78-5 appear promising, with several research groups investigating novel applications in bioorthogonal chemistry and protein labeling. The compound's unique combination of reactivity and structural features positions it as a valuable tool in the expanding field of chemical biology. As synthetic methodologies continue to advance, we anticipate seeing more innovative uses of this multifunctional intermediate in both basic research and applied sciences. The ongoing optimization of its synthetic routes and purification methods will likely enhance its accessibility to the broader scientific community.

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